1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a benzyl group, a triazolopyrimidine core, a piperazine ring, and a tolyloxy ethanone moiety .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings, along with the various functional groups attached to them, would be expected to have a significant impact on the molecule’s chemical behavior .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the benzyl group might undergo oxidation, and the piperazine ring might undergo alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazolopyrimidine core and the nonpolar benzyl group could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed synthetic routes to create novel compounds with heterocyclic cores, such as pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, and pyrido[2,3-d]pyrimidines. These synthetic methodologies aim to expand the chemical space of heterocyclic compounds with potential biological activities. For example, Abdelriheem, Zaki, and Abdelhamid (2017) described an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and related structures, highlighting the pharmaceutical interest in these compounds due to their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antimicrobial Activities
Several studies have focused on synthesizing new compounds and testing their antimicrobial efficacy. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activity against bacterial and fungal species (Bektaş et al., 2007).
Antitumor Activities
Research into the antitumor properties of synthesized compounds is another significant area of application. For instance, Shaaban et al. (2011) developed a synthesis for pyrazolo[1,5-a]pyrimidines, among others, and evaluated them as Aurora-A kinase inhibitors, identifying compounds with cytotoxic activity comparable to Doxorubicin against certain tumor cell lines (Shaaban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-18-6-5-9-20(14-18)33-16-21(32)29-10-12-30(13-11-29)23-22-24(26-17-25-23)31(28-27-22)15-19-7-3-2-4-8-19/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHOEYKHGNKZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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